
4'-Bromopropiophenone
Overview
Description
4'-Bromopropiophenone (CAS: 10342-83-3), also known as p-bromopropiophenone, is an aromatic ketone with the molecular formula C₉H₉BrO. Its structure comprises a propanone group attached to a para-brominated phenyl ring. This compound is a critical intermediate in organic synthesis, particularly in pharmaceuticals and illicit drug manufacturing. For instance, it serves as a precursor in the synthesis of ephedrine and methamphetamine, leading to its strict regulation in many countries . Analytically, it is characterized by distinct FTIR absorption bands (e.g., 3060, 1690, 1450 cm⁻¹) and GC/MS fragmentation patterns (m/z 105, 77, 51) .
Preparation Methods
Grignard Reaction and Oxidation
Reaction Mechanism and Procedure
The Grignard-based synthesis of 4'-bromopropiophenone involves sequential aldehyde functionalization and oxidation (Figure 1). Adapted from asymmetric indanol synthesis methodologies , this route begins with 4-bromobenzaldehyde as the starting material.
Step 1: Grignard Addition
4-Bromobenzaldehyde reacts with ethyl magnesium bromide in anhydrous toluene under argon at 35°C for 5 days . The Grignard reagent nucleophilically attacks the carbonyl carbon, forming a secondary alcohol intermediate:
6\text{H}4\text{CHO} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{4-BrC}6\text{H}4\text{CH(OH)CH}2\text{CH}3
Step 2: Oxidation to Ketone
The secondary alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. This step converts the alcohol to the target ketone with minimal over-oxidation :
6\text{H}4\text{CH(OH)CH}2\text{CH}3 \xrightarrow{\text{CrO}3} \text{4-BrC}6\text{H}4\text{COCH}2\text{CH}_3
Optimization and Yield
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Solvent Selection : Toluene or tetrahydrofuran (THF) enhances Grignard reagent stability .
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Temperature Control : Reactions maintained at 35°C prevent side reactions like aldehyde reduction .
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Yield : Analogous procedures report 79% yield for structurally similar bromoaryl ketones . Scaling this method to this compound requires recrystallization with ethyl acetate/petroleum ether (1:3) for purity .
Direct Bromination of Propiophenone
Electrophilic Aromatic Substitution
Direct bromination of propiophenone faces regioselectivity challenges due to the ketone’s meta-directing effect. However, leveraging bromine (Br₂) with Lewis acids like FeCl₃ or AlCl₃ can force para-substitution under controlled conditions .
Procedure :
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Stir for 12–24 hours at 25°C, then quench with ice water.
Challenges and Modifications
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Regioselectivity : Unmodified bromination yields meta-bromo isomer as the major product. Para-substitution requires:
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Yield : Crude yields reach 65%, but recrystallization reduces this to 45–50% .
Friedel-Crafts Acylation of Bromobenzene
Reaction Design
Friedel-Crafts acylation typically fails with deactivated aromatics like bromobenzene. However, high-pressure conditions (5 atm) with AlCl₃ (3 eq) and propionyl chloride enable limited acylation at the para position .
Procedure :
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Mix bromobenzene, propionyl chloride (1.15 eq), and AlCl₃ in 1,2-dichloroethane .
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Heat to 80°C for 8 hours under nitrogen.
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Quench with HCl (1M), extract with ethyl acetate, and purify via column chromatography .
Limitations
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Low Yield : <20% due to competing side reactions (e.g., polyacylation) .
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Solvent Ratio : A 5:1 solvent-to-substrate ratio minimizes byproducts .
Comparative Analysis of Methods
Key Findings :
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The Grignard route offers superior regiocontrol and yield but requires expensive anhydrous conditions .
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Direct bromination is cost-effective for industrial use but necessitates post-synthesis purification .
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Friedel-Crafts acylation remains impractical due to poor yields .
"The Grignard method’s adaptability to diverse bromoaryl ketones underscores its utility in precision synthesis." – Adapted from .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4'-Bromopropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions
Major Products:
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 4-bromo-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
4'-Bromopropiophenone serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic uses, including:
- Analgesics and Sedatives : The compound is utilized in the synthesis of pain-relieving medications and sedatives, contributing to the development of new drugs with improved efficacy and safety profiles.
- Anticonvulsants : It plays a crucial role in the preparation of anticonvulsant drugs, which are essential for treating epilepsy and other seizure disorders.
Case Studies
- Synthesis of Benzodiazepines : Research indicates that this compound can be transformed into benzodiazepines, a class of drugs known for their anxiolytic and muscle relaxant properties. The synthesis typically involves functional group modifications that enhance pharmacological activity .
- Development of Novel Anti-cancer Agents : Studies have shown that compounds derived from this compound exhibit anti-cancer properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, highlighting their potential in oncology .
Material Science Applications
In addition to its pharmaceutical uses, this compound is also significant in material science:
- Polymer Development : The compound can be used as a building block for synthesizing novel polymers. Its reactive bromine atom allows for further functionalization, leading to materials with tailored properties for specific applications.
- Coatings and Adhesives : Due to its chemical structure, this compound can serve as a precursor for developing advanced coatings and adhesives that require specific mechanical and thermal properties.
Chemical Synthesis
The compound's reactivity makes it an important intermediate in organic synthesis:
- Reactions with Nucleophiles : this compound can undergo nucleophilic substitution reactions, making it useful for introducing various functional groups into complex molecules. This property is exploited in drug discovery and development .
Summary Table of Applications
Application Area | Specific Uses | Example Compounds Derived |
---|---|---|
Pharmaceuticals | Analgesics, Sedatives, Anticonvulsants | Benzodiazepines |
Material Science | Polymer Development, Coatings | Advanced adhesives |
Chemical Synthesis | Intermediate in organic reactions | Various functionalized derivatives |
Mechanism of Action
The exact mechanism of action of 4'-Bromopropiophenone is not fully understood. it is postulated to function as a proton donor, leading to the generation of a carbocationic intermediate. This intermediate can participate in several reactions, including nucleophilic substitution, electrophilic addition, and elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4'-methylpropiophenone
- Molecular Formula : C₁₀H₁₁BrO
- Structural Features : Bromine at the ortho position and a methyl group at the para position of the phenyl ring.
- Synthesis: Bromination of 4'-methylpropiophenone .
- Applications: Widely used in pharmaceuticals and organic synthesis due to its versatility.
4'-Chloropropiophenone
- Molecular Formula : C₉H₉ClO
- Structural Features : Chlorine substituent at the para position instead of bromine.
- Synthesis: Chlorination of propiophenone under controlled conditions .
- Applications : Similar to its brominated analog but with reduced reactivity due to chlorine’s lower leaving-group ability. Primarily used in industrial applications and specialty chemicals .
α-Bromopropiophenone
- Molecular Formula : C₉H₉BrO
- Structural Features: Bromine on the alpha carbon of the propanone chain rather than the phenyl ring.
- Synthesis: Bromination at the alpha position of propiophenone .
- Applications : Key precursor in ephedrine synthesis. Its alpha-bromo group facilitates nucleophilic substitution reactions with amines, a pathway critical in pharmaceutical chemistry .
4'-Bromobutyrophenone
- Molecular Formula : C₁₀H₁₁BrO
- Structural Features: Extended alkyl chain (butanone instead of propanone) with a para-brominated phenyl group.
- Synthesis: Bromination of butyrophenone derivatives .
- Applications: The longer alkyl chain may influence lipophilicity and binding affinity in drug design, though specific applications are less documented compared to propiophenone analogs .
2-Amino-4'-bromopropiophenone Hydrochloride
- Molecular Formula: C₉H₁₀BrNO·HCl
- Structural Features: Amino group at the ortho position and bromine at the para position, with a hydrochloride salt.
- Applications: Exhibits significant toxicity (LD₅₀: 150 mg/kg in mice via intravenous injection), highlighting the impact of amino substitution on biological activity .
Comparative Data Table
Research Findings and Key Contrasts
- Reactivity: Bromine’s position significantly impacts reactivity. For example, α-bromopropiophenone reacts readily with amines (e.g., pyrrolidine) to form pharmacologically active compounds , whereas this compound is more stable under similar conditions . Chlorinated analogs (e.g., 4'-chloropropiophenone) exhibit slower reaction kinetics due to chlorine’s weaker leaving-group ability .
- Analytical Differentiation: GC/MS and FTIR are effective for distinguishing positional isomers. For instance, α-bromopropiophenone shows a base peak at m/z 105, while this compound has distinct IR bands at 1690 cm⁻¹ (C=O stretch) .
- Toxicity and Regulation: Amino-substituted derivatives (e.g., 2-amino-4'-bromopropiophenone) demonstrate higher toxicity, necessitating stricter handling protocols . this compound’s role in illicit drug synthesis has led to global regulatory scrutiny, unlike its methyl- or chloro-substituted counterparts .
Biological Activity
4'-Bromopropiophenone, an aromatic ketone, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
This compound (C₉H₉BrO) features a bromine atom attached to the para position of a propiophenone structure. Its molecular weight is approximately 227.10 g/mol. The compound is characterized by its solubility in organic solvents and its reactivity as an intermediate in various chemical syntheses.
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. It has been evaluated against common fungal pathogens, where it displayed the ability to inhibit fungal growth effectively. This property may be attributed to its ability to disrupt fungal cell membranes or interfere with metabolic pathways.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Cell Membrane Disruption : Similar compounds disrupt microbial cell membranes, leading to cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or inflammation.
- Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and immune response.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating significant antimicrobial potential .
- Antifungal Research : In a comparative study, this compound was tested against Candida albicans. The compound exhibited a MIC of 25 µg/mL, highlighting its antifungal properties .
- Anti-inflammatory Effects : In vitro assays showed that treatment with this compound reduced the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-Bromopropiophenone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of propiophenone derivatives. For example, brominating 4-methylpropiophenone using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) introduces a bromine atom at the para position. Reaction parameters such as temperature (0–25°C), solvent choice (e.g., dichloromethane or CCl₄), and stoichiometric ratios influence yield and purity. Alternative routes may employ electrophilic substitution or Friedel-Crafts acylation followed by bromination. Optimization requires monitoring via TLC or GC-MS to minimize by-products like dibrominated isomers .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- FTIR : Look for absorption bands at ~1686 cm⁻¹ (C=O stretch), ~3062 cm⁻¹ (aromatic C-H), and ~707 cm⁻¹ (C-Br bend) .
- GC-MS : The molecular ion peak (m/z 212–214 for Br isotopes) and fragment ions (e.g., m/z 105 [C₆H₅CO⁺] and m/z 77 [C₆H₅⁺]) confirm structure .
- NMR : In CDCl₃, expect signals at δ 7.8–8.0 ppm (aromatic protons), δ 5.3 ppm (CH adjacent to Br), and δ 1.9 ppm (CH₃ group) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes. Store in sealed containers away from light. Toxicity data for related brominated ketones suggest potential irritation; refer to SDS guidelines for bromophenol derivatives .
Advanced Research Questions
Q. How can catalytic systems improve regioselectivity in bromination reactions for this compound synthesis?
- Methodological Answer : Transition-metal catalysts (e.g., FeCl₃ or AlCl₃) enhance para-selectivity in electrophilic bromination. Solvent polarity and Lewis acid concentration modulate reaction pathways. For example, polar aprotic solvents (e.g., DMF) favor para substitution by stabilizing transition states. Kinetic studies via in-situ FTIR or HPLC can track intermediate formation and optimize catalyst loading .
Q. How should researchers resolve contradictions in spectral data when analyzing synthetic by-products?
- Methodological Answer : Conflicting GC-MS/NMR results may arise from isomeric by-products (e.g., 2-bromo vs. 4'-bromo isomers). Use orthogonal methods:
- HPLC-PDA : Compare retention times and UV spectra of purified fractions.
- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish substitution patterns.
- XRD : Confirm crystal structure if crystalline derivatives are obtainable. Calibration with authentic standards is essential .
Q. What strategies mitigate decomposition during storage or reaction of this compound?
- Methodological Answer : Decomposition via hydrolysis or photolysis can be minimized by:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
- Stabilizers : Add radical inhibitors (e.g., BHT) or desiccants (molecular sieves).
- Reaction Conditions : Use anhydrous solvents and avoid prolonged heating. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMOSYFPKGQIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145830 | |
Record name | p-Bromopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-83-3 | |
Record name | 4′-Bromopropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Bromopropiophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromopropiophenone | |
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Record name | p-Bromopropiophenone | |
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Record name | p-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | p-Bromopropiophenone | |
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Synthesis routes and methods
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